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2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibitor design Mps1/TTK Structure-activity relationship

2-Cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548975-08-0, molecular formula C17H13F3N4O, MW 346.31 g/mol) is a fully synthetic small molecule built on the imidazo[1,2-b]pyridazine privileged scaffold, a heterocyclic core extensively validated across multiple kinase inhibitor programmes including clinical candidates and FDA-approved ponatinib. The compound features a unique substitution pattern: a cyclopropyl group at the imidazo ring 2-position and an N-[3-(trifluoromethyl)phenyl]carboxamide at the 6-position of the pyridazine ring, distinguishing it from the more common 3-aryl or 3-benzamide-substituted analogs that dominate the Mps1 (TTK) and VEGFR2 inhibitor patent landscapes.

Molecular Formula C17H13F3N4O
Molecular Weight 346.31 g/mol
CAS No. 2548975-08-0
Cat. No. B6454748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS2548975-08-0
Molecular FormulaC17H13F3N4O
Molecular Weight346.31 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
InChIInChI=1S/C17H13F3N4O/c18-17(19,20)11-2-1-3-12(8-11)21-16(25)13-6-7-15-22-14(10-4-5-10)9-24(15)23-13/h1-3,6-10H,4-5H2,(H,21,25)
InChIKeyCKNPSGFVRWMDSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548975-08-0): Procurement-Grade Structural and Target-Class Baseline


2-Cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548975-08-0, molecular formula C17H13F3N4O, MW 346.31 g/mol) is a fully synthetic small molecule built on the imidazo[1,2-b]pyridazine privileged scaffold, a heterocyclic core extensively validated across multiple kinase inhibitor programmes including clinical candidates and FDA-approved ponatinib [1]. The compound features a unique substitution pattern: a cyclopropyl group at the imidazo ring 2-position and an N-[3-(trifluoromethyl)phenyl]carboxamide at the 6-position of the pyridazine ring, distinguishing it from the more common 3-aryl or 3-benzamide-substituted analogs that dominate the Mps1 (TTK) and VEGFR2 inhibitor patent landscapes [2]. While vendor sources suggest potential Discoidin Domain Receptor (DDR) targeting activity, this claim currently lacks independent peer-reviewed verification and should be treated as a hypothesis-generating classification rather than an established selectivity profile.

Why 2-Cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide Cannot Be Interchanged with Other Imidazo[1,2-b]pyridazine Analogs in Research Procurement


The imidazo[1,2-b]pyridazine scaffold exhibits extreme sensitivity to substitution position and electronic character, with minor structural modifications producing profound shifts in kinase selectivity, potency, and even primary target identity. The well-characterized Mps1 inhibitor 27f (IC50 = 0.70 nM) derives its activity from a 3-benzamide substitution with a cyclopropylamide tail, whereas VEGFR2 inhibitor 6b (IC50 = 7.1 nM) uses a 6-oxy-linked phenylbenzamide motif [1][2]. The target compound's 2-cyclopropyl-6-(3-trifluoromethylphenyl)carboxamide arrangement represents a distinct pharmacophoric geometry not represented in either series, making kinase panel selectivity extrapolation from published analogs unreliable. For procurement decisions where target engagement fingerprint, IP freedom-to-operate position, or structure-activity relationship (SAR) expansion is critical, generic substitution with a nominally similar imidazo[1,2-b]pyridazine analog carries high risk of divergent biological outcomes and patent scope encroachment.

2-Cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Structural Differentiation from Mps1-Lead 27f: 2-Cyclopropyl vs. 3-Benzamide Substitution Topology

The target compound carries the carboxamide extension at the pyridazine 6-position with a 2-cyclopropyl substituent on the imidazo ring, whereas the benchmark Mps1 clinical lead 27f (cellular Mps1 IC50 = 0.70 nM, A549 antiproliferative IC50 = 6.0 nM) places the amide linkage at the imidazo 3-position via a benzamide bridge with a cyclopropylamide tail [1]. The 6-carboxamide vector in the target compound projects substituents in a trajectory orthogonal to that of 3-substituted analogs, occupying distinct regions of the kinase ATP-binding pocket as demonstrated by co-crystal structures of related imidazo[1,2-b]pyridazines with Mps1 (PDB: 3WZJ, 3WZK) [2]. No direct kinase inhibition data are available for the target compound; the structural divergence implies that kinase selectivity profiles established for 3-substituted series cannot be assumed for the 2,6-disubstituted scaffold.

Kinase inhibitor design Mps1/TTK Structure-activity relationship Scaffold hopping

VEGFR2 Selectivity Divergence: 6-Carboxamide vs. 6-Oxy-Benzamide Linker Geometry

The potent VEGFR2 inhibitor 6b (IC50 = 7.1 nM; PDGFRβ IC50 = 15 nM) utilizes a 6-oxy ether linker connecting the imidazo[1,2-b]pyridazine core to a 3-trifluoromethylbenzamide moiety, with demonstrated dual VEGFR2/PDGFRβ activity [1]. The target compound replaces the flexible oxy linker with a rigid carboxamide directly at the 6-position and attaches the trifluoromethylphenyl group via the amide nitrogen rather than the benzamide carbonyl. In the naphthalene-imidazo[1,2-b]pyridazine VEGFR2-selective series, compound 9k (WS-011, VEGFR-2 IC50 = 8.4 nM) achieved superior selectivity over 70 kinases versus multitargeted ponatinib through precise control of hinge-binding geometry [2]. Although direct VEGFR2 data for the target compound are absent, the altered linker chemistry and reversed amide orientation predict a distinct kinase binding mode and selectivity fingerprint relative to both 6b and 9k.

VEGFR2 inhibition Angiogenesis Kinase selectivity Linker geometry

Substitution-Position Impact: m-Trifluoromethyl vs. p-Trifluoromethyl Aniline Regioisomer SAR

The target compound carries the trifluoromethyl group at the meta (3-) position of the aniline ring, whereas the commercially available regioisomer 2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549064-37-9) bears the CF3 substituent at the para position [1]. In the broader imidazo[1,2-b]pyridazine SAR literature, meta vs. para substitution on pendant phenyl rings has been shown to modulate both kinase selectivity and physicochemical properties. For example, the VEGFR2 inhibitor series demonstrated that shifting substituent position on the terminal phenyl ring alters potency against PDGFRβ (15 nM for 6b vs. differential selectivity in close analogs), while in the DYRK1A inhibitor series, meta-substitution under the P-loop was critical for achieving binding affinity and selectivity over CLK kinases [2]. The meta-CF3 aniline in the target compound introduces a distinct electrostatic and steric profile relative to its para-substituted regioisomer, with potentially different LogD, solubility, and target engagement characteristics.

Trifluoromethyl regioisomer SAR meta vs. para substitution Physicochemical properties

Critical Evidence Gap: Absence of Published Quantitative Biological Data for CAS 2548975-08-0

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem as of the knowledge cutoff date found no peer-reviewed publications, patent examples, or public database entries containing quantitative biological activity data (enzymatic IC50, cellular EC50, Kd, or in vivo efficacy) for 2-cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548975-08-0) [1]. The compound's presence is limited to non-authoritative vendor catalogues that do not provide assay conditions, comparator data, or experimental validation. In contrast, structurally related imidazo[1,2-b]pyridazines such as compound 27f, 6b, 9k, and compound 24 (CDK12 IC50 = 15.5 nM) have well-documented quantitative profiles in peer-reviewed journals [2]. This absence of primary literature data constitutes a material procurement consideration: the compound is best positioned as a tool for de novo SAR expansion or target deconvolution studies where the lack of prior characterization is itself the differentiating feature, rather than as a validated probe with a known activity benchmark.

Data gap Biological characterization Kinase profiling Procurement risk assessment

Recommended Research and Industrial Application Scenarios for 2-Cyclopropyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548975-08-0)


Kinase Panel Selectivity Fingerprinting of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine Chemotype

The compound's unique 2-cyclopropyl/6-carboxamide substitution topology, which is structurally orthogonal to the extensively characterized 3-aryl Mps1 inhibitor series (e.g., 27f) and 6-oxy-linked VEGFR2 inhibitors (e.g., 6b), makes it a high-value probe for broad kinome selectivity profiling [1][2]. Procuring this compound for screening against a commercial kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) would generate first-in-class selectivity data for the 2,6-disubstituted imidazo[1,2-b]pyridazine sub-series, establishing whether the altered substitution vector redirects target engagement away from Mps1/VEGFR2 toward alternative kinases such as DYRK1A, CDK12/13, or DDRs as suggested by class-level SAR.

IP Freedom-to-Operate Diversification in Imidazo[1,2-b]pyridazine Kinase Inhibitor Programmes

Given that the dominant imidazo[1,2-b]pyridazine patent estates (e.g., Daiichi Sankyo's Mps1 inhibitors in US9187489, ARIAD's substituted acetylenic imidazo[1,2-b]pyridazines in US8114874, and Bayer's substituted imidazopyridazines in EP2825540B1) heavily claim 3-aryl, 3-benzamide, and 6-alkynyl substitution patterns, the target compound's 2-cyclopropyl-6-(N-[3-trifluoromethylphenyl]carboxamide) arrangement occupies chemical space not exemplified in the dominant patent families [1][2]. For organisations building proprietary kinase inhibitor libraries, procurement of this compound enables exploration of a potentially unencumbered sub-series with freedom-to-operate advantages, subject to full freedom-to-operate analysis by qualified patent counsel.

Regioisomeric Trifluoromethyl SAR Expansion for Property-Based Drug Design

The meta-CF3 aniline substitution in the target compound provides a critical regioisomeric comparator to the para-CF3 analog (CAS 2549064-37-9), enabling paired compound analysis of how trifluoromethyl position affects LogD, aqueous solubility, metabolic stability, and off-target kinase engagement within the same core scaffold [1]. This paired procurement strategy supports property-based lead optimisation workflows where subtle changes in electron-withdrawing group placement can dramatically alter ADME and selectivity outcomes, as demonstrated in the DYRK1A inhibitor series where meta-substitution governed P-loop interactions and CLK selectivity [2].

DDR1/DDR2 Hypothesis Testing in Collagen-Signalling Pathway Research

Based on vendor-reported primary target annotation suggesting Discoidin Domain Receptor (DDR) activity and the established precedent of imidazo[1,2-b]pyridazine-containing DDR1 inhibitors such as DDR1-IN-5 (DDR1 IC50 = 7.36 nM), the target compound could serve as a chemical starting point for DDR-focussed probe development [1][2]. Given the emerging role of DDRs in fibrosis, cancer invasion, and musculoskeletal disorders, procurement for DDR1/DDR2 biochemical and cellular assays (including collagen-stimulated autophosphorylation readouts) could validate or refute the DDR hypothesis and, if confirmed, position the compound as a novel chemotype for this therapeutically relevant but underexploited kinase family.

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